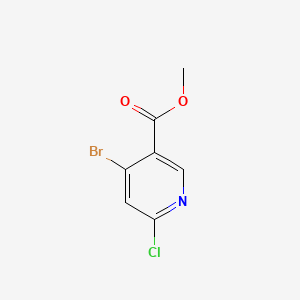

Methyl 4-bromo-6-chloronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKLPBKPIATTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-6-chloronicotinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-6-chloronicotinate, a halogenated pyridine (B92270) derivative, has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple reaction sites for diversification, making it a valuable scaffold for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and logical workflows are presented to aid researchers in its practical application.

Core Chemical Properties

This compound is a solid at room temperature, with the key physical and chemical properties summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1256790-93-8 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrClNO₂ | [3] |

| Molecular Weight | 250.48 g/mol | [2][3] |

| Appearance | Pale-yellow to Yellow-brown Liquid/Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

Synthesis of this compound

A general experimental protocol for a similar transformation is provided below. Note: This is a generalized procedure and may require optimization for the specific substrate.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol for Bromination

Materials:

-

Methyl 4-hydroxy-6-chloronicotinate

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (or petroleum ether) for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 4-hydroxy-6-chloronicotinate (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxybromide (1.5 - 2.0 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The bromine atom at the 4-position and the chlorine atom at the 6-position provide orthogonal handles for selective functionalization through various cross-coupling reactions.

Key Reactions

The primary utility of this compound stems from its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in these reactions, allowing for selective functionalization at the 4-position.

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of 4-amino-substituted nicotinates.

Application in Kinase Inhibitor Synthesis

Pyridine-based scaffolds are prevalent in many kinase inhibitors as the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. This compound serves as a key starting material for the synthesis of such inhibitors.

The general workflow for the synthesis of a kinase inhibitor using this scaffold is depicted below:

Caption: General workflow for kinase inhibitor synthesis.

Potential Signaling Pathway Targets

While specific signaling pathways directly targeted by derivatives of this compound are not explicitly detailed in the available literature, the broader class of pyridine-based kinase inhibitors is known to target a range of signaling pathways implicated in cancer and other diseases.[5][6] These include:

-

PIM Kinases: Involved in cell survival and proliferation.[7]

-

Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, crucial for cytokine signaling.[8][9]

-

Tropomyosin Receptor Kinases (Trk): A family of receptor tyrosine kinases involved in neuronal development and implicated in various cancers.[10]

The versatile nature of the this compound scaffold allows for the design and synthesis of inhibitors targeting these and other important kinase families. The logical relationship for targeting these pathways is illustrated below.

Caption: Potential kinase signaling pathways targeted.

Experimental Protocols for Key Reactions

Detailed, generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions using a bromo-chloro-substituted pyridine core are provided below. These serve as a starting point for the functionalization of this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its amenability to selective functionalization via palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries. The pyridine core is a key pharmacophore in a multitude of kinase inhibitors, and this compound provides a strategic starting point for the development of novel therapeutics targeting a range of signaling pathways. The experimental protocols and workflows provided in this guide are intended to facilitate the practical application of this compound in research and development settings.

References

- 1. This compound | 1256790-93-8 [chemicalbook.com]

- 2. 1256790-93-8 | 4H23-D-0N | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 1256790-93-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1256790-93-8 [sigmaaldrich.com]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methyl 4-bromo-6-chloronicotinate: A Technical Guide for Drug Discovery Professionals

CAS Number: 1256790-93-8

This technical guide provides an in-depth overview of Methyl 4-bromo-6-chloronicotinate, a key building block for researchers and scientists in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages detailed information from its close structural analog, Methyl 4-bromo-6-methylnicotinate, to illustrate its synthetic utility and potential applications. This approach provides a robust framework for researchers to design and execute synthetic strategies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1256790-93-8 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

Synthetic Applications

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and complex organic molecules.[3][4] Its utility stems from the presence of two distinct halogen atoms on the pyridine (B92270) ring, allowing for selective functionalization through various cross-coupling reactions. The bromo substituent at the 4-position is particularly amenable to palladium-catalyzed reactions, making it a versatile handle for introducing molecular diversity.

Analogous Synthesis of this compound

Experimental Protocol:

-

To a solution of methyl 4-hydroxy-6-chloronicotinate (1.0 equivalent) in dichloromethane (B109758) (DCM), add phosphorus oxybromide (POBr₃) (1.5 equivalents) in portions at 0 °C.

-

Stir the solution at 35 °C until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Cool the residue to 0 °C and cautiously add ethanol, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate in vacuo and purify the crude product by silica (B1680970) gel column chromatography to yield the final product.

References

An In-depth Technical Guide to the Reactivity of Methyl 4-bromo-6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-6-chloronicotinate is a versatile halogenated pyridine (B92270) derivative that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of its two halogen substituents, the bromo group at the 4-position and the chloro group at the 6-position. This strategic arrangement allows for selective functionalization, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of this compound is primarily dictated by the disparate reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition to a low-valent palladium catalyst compared to the stronger C-Cl bond.[1]

This inherent difference in reactivity allows for regioselective functionalization of the pyridine ring. Under carefully controlled conditions, the C4-Br bond can be selectively targeted in cross-coupling reactions, leaving the C6-Cl bond intact for subsequent transformations. This sequential functionalization strategy is a powerful tool for the construction of highly substituted pyridine scaffolds.

Key Synthetic Transformations

This compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections detail the most common and synthetically useful transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 4-position.

Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-90 | 12-16 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | High |

| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | High |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the regioselective Suzuki-Miyaura coupling at the C4-bromo position of a dihalogenated pyridine, which can be adapted for this compound.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile synthetic handles for further transformations. The higher reactivity of the C-Br bond in this compound makes it the preferred site for this coupling.[1]

Quantitative Data for Sonogashira Coupling

The following table presents typical conditions for the Sonogashira coupling of a bromo-substituted pyridine, which can be considered representative for this compound.

| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT - 50 | 16 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 12 | High |

| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 8 | High |

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling at the C4-bromo position.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or Toluene) and the amine base (e.g., Et₃N or DIPEA, 2-3 equiv). Stir for 5-10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Caption: A simplified representation of the Sonogashira coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and other bioactive molecules. The C4-Br bond of this compound is the more reactive site for this transformation.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of a bromo-substituted pyridine.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | High |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | High |

| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | High |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This general protocol can be adapted for the amination of this compound.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) in a Schlenk tube.

-

Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Logical Relationship in Regioselective Cross-Coupling

Caption: The logic of regioselective functionalization of the title compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The differential reactivity of its bromo and chloro substituents under palladium-catalyzed cross-coupling conditions allows for predictable and regioselective functionalization. This technical guide has provided an in-depth overview of its reactivity in key synthetic transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided data, protocols, and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals seeking to utilize this compound in the synthesis of novel and complex molecules. The ability to selectively modify the 4-position while retaining the 6-chloro group for subsequent reactions opens up a wide array of possibilities for creating diverse molecular architectures with potential applications in various fields of chemical science.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-6-chloronicotinate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromo-6-chloronicotinate, a key intermediate in the development of pharmaceutical compounds and functional materials. This document details synthetic protocols, quantitative data, and methods for the derivatization of this versatile building block through common cross-coupling reactions.

Core Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common pathway involves the transformation of a corresponding 4-hydroxy precursor. An alternative and frequently employed synthesis commences with commercially available 4,6-dichloronicotinic acid, which undergoes a series of transformations to yield the target compound.

A plausible and effective synthetic pathway begins with the ethyl ester of 4,6-dichloronicotinic acid. The 4-chloro position is selectively displaced by an amino group, which is subsequently converted to a bromo substituent via a Sandmeyer-type reaction. The resulting ethyl 4-bromo-6-chloronicotinate can then be transesterified to the desired methyl ester.

Experimental Protocol: Synthesis from 4,6-Dichloronicotinic Acid Ethyl Ester

This multi-step protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

To a solution of 4,6-dichloronicotinic acid ethyl ester, 4-methoxybenzylamine (B45378) is added, and the mixture is stirred at a temperature between 0°C and 60°C. Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[1]

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

The product from Step 1 is dissolved in trifluoroacetic acid and heated to 50-60°C. After the reaction is complete, the trifluoroacetic acid is partially evaporated, and the mixture is poured into ice water. The pH is adjusted to alkaline with sodium bicarbonate or sodium carbonate, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords 4-amino-6-chloronicotinic acid ethyl ester.[1]

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

4-amino-6-chloronicotinic acid ethyl ester is dissolved in dichloromethane. Tert-butyl nitrite (B80452) and benzyltriethylammonium bromide are added, and the reaction is stirred at room temperature. After completion, the reaction mixture is poured into water, and the product is extracted. The organic layer is washed, dried, and concentrated to give 4-bromo-6-chloronicotinic acid ethyl ester, which can be further purified by column chromatography.[1]

Step 4: Synthesis of this compound

The ethyl ester can be converted to the methyl ester via standard transesterification methods, typically by heating in methanol (B129727) with a catalytic amount of acid or base. Alternatively, the corresponding 4-bromo-6-chloronicotinic acid can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| CAS Number | 1256790-93-8 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature |

Reference Spectroscopic Data for Methyl 4-bromo-6-methylnicotinate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.79 (s, 1H), 7.45 (s, 1H), 3.93 (s, 3H), 2.61 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.7, 161.9, 151.8, 140.5, 126.9, 125.7, 52.9, 24.8.

Synthesis of Derivatives via Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is a versatile handle for the synthesis of a wide range of derivatives through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in these reactions, allowing for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine (B92270) core and various aryl or vinyl groups.

In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq). A suitable solvent, such as a mixture of toluene (B28343) and water or dioxane and water, is added. The mixture is heated, typically between 80-120°C, and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties at the 4-position, leading to the formation of arylalkynes.

To a degassed solution of this compound (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine, a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq) and a copper(I) co-catalyst such as CuI (0.04-0.10 eq) are added. The terminal alkyne (1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired alkynyl derivative.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Caption: Synthetic pathway to this compound.

Caption: Derivatization of this compound.

References

The Rise of Nicotinic Acid Analogs in Oncology: A Technical Guide to Their Anti-Angiogenic Activity

For Immediate Release

In the relentless pursuit of novel cancer therapeutics, a growing body of research has illuminated the potential of nicotinic acid and nicotinamide (B372718) derivatives as potent anti-cancer agents. This technical guide delves into the burgeoning field of these small molecules, with a particular focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapies.

Introduction: Targeting Tumor Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by hijacking the body's natural angiogenic signaling pathways. A primary driver of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new vascular structures that feed the tumor.[1][2] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of modern cancer therapy.[1][3][4]

Nicotinic acid (a form of vitamin B3) and its amide, nicotinamide, are simple heterocyclic compounds. However, their chemical scaffold has proven to be a versatile starting point for the synthesis of a diverse array of derivatives with significant biological activities.[5][6][7] Recent studies have highlighted a particular class of these analogs as potent inhibitors of VEGFR-2, demonstrating their potential to disrupt tumor angiogenesis and curb cancer progression.[8][9][10][11][12][13]

This guide will synthesize the current understanding of these nicotinic acid and nicotinamide analogs, presenting key quantitative data on their biological activity, detailing the experimental protocols used for their evaluation, and visualizing the underlying molecular pathways and experimental workflows.

Quantitative Biological Activity of Nicotinic Acid Analogs

The anti-cancer efficacy of novel nicotinic acid and nicotinamide derivatives is typically assessed through a combination of in vitro cytotoxicity assays against various cancer cell lines and direct enzymatic assays to determine their inhibitory effect on VEGFR-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected nicotinic acid and nicotinamide analogs against common human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5c | HCT-15 | Not specified, but higher potential than Doxorubicin | Doxorubicin | Not specified |

| PC-3 | Not specified, but higher potential than Doxorubicin | Doxorubicin | Not specified | |

| 8 | HCT-116 | 5.4 | Sorafenib | Not specified |

| HepG2 | 7.1 | Sorafenib | Not specified | |

| 16c | MCF-7 | 2.1 | Not specified | Not specified |

| HepG2 | 4.61 | Not specified | Not specified | |

| HCT-116 | 4.05 | Not specified | Not specified | |

| 18a | HCT-116 | Not specified, but potent | Not specified | Not specified |

| A-1 | HCT-116 | Good activity | Sorafenib | Not specified |

| C-6 | HCT-116 | Good activity | Sorafenib | Not specified |

| D-1 | HCT-116 | Activity almost double that of Sorafenib | Sorafenib | Not specified |

Data compiled from multiple sources.[8][9][11][12][13][14]

VEGFR-2 Inhibition

The direct inhibitory activity of these analogs against the VEGFR-2 enzyme is a key indicator of their anti-angiogenic potential.

| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |

| 5c | 0.068 | Sorafenib | Not specified |

| 8 | 0.077 | Sorafenib | 0.054 |

| 16c | 0.24 | Not specified | Not specified |

| A-1 | Good activity | Not specified | Not specified |

| C-6 | Good activity | Not specified | Not specified |

| D-1 | Good activity | Not specified | Not specified |

Data compiled from multiple sources.[8][9][11][12][13][14]

Experimental Protocols

The evaluation of novel nicotinic acid analogs follows a standardized workflow in pre-clinical drug discovery. This section outlines the typical methodologies for synthesis and biological testing.

General Synthesis of Nicotinamide Derivatives

A common synthetic route to generate libraries of nicotinamide derivatives involves the initial activation of nicotinic acid, followed by coupling with a variety of amine-containing building blocks.

Caption: General synthesis of nicotinamide analogs.

This process begins with the conversion of nicotinic acid to the more reactive nicotinoyl chloride using a chlorinating agent like thionyl chloride.[14] The resulting acid chloride is then reacted with a selected amine to form the desired amide bond, yielding the final nicotinamide derivative.[14]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15]

Protocol:

-

Cell Seeding: Human cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[15]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized nicotinic acid analogs for a specified period, typically 48 to 72 hours.[15]

-

MTT Addition: An MTT stock solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[15]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.[15]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[15]

Caption: Workflow for MTT cytotoxicity assay.

VEGFR-2 Kinase Assay

To confirm that the observed cytotoxicity is, at least in part, due to the inhibition of VEGFR-2, a direct enzymatic assay is performed.

Protocol:

Commercially available VEGFR-2 kinase assay kits are typically used. These assays generally follow a common principle:

-

Immobilization: Recombinant human VEGFR-2 enzyme is immobilized on a microplate.

-

Inhibition: The synthesized nicotinic acid analogs are added at various concentrations to the wells, along with a suitable substrate (e.g., a synthetic peptide) and ATP.

-

Kinase Reaction: The plate is incubated to allow the kinase reaction to proceed. In the absence of an inhibitor, VEGFR-2 will phosphorylate the substrate.

-

Detection: A detection antibody that specifically recognizes the phosphorylated substrate is added. This antibody is often conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal (colorimetric or chemiluminescent).

-

Signal Measurement: The signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Mechanism of Action: The VEGFR-2 Signaling Pathway

The anti-angiogenic activity of these nicotinic acid analogs stems from their ability to interfere with the VEGFR-2 signaling cascade. The following diagram illustrates this pathway and the point of inhibition.

Caption: VEGFR-2 signaling pathway and inhibition.

Upon binding of VEGF, two VEGFR-2 monomers dimerize, leading to the autophosphorylation of their intracellular kinase domains.[1] This phosphorylation event activates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival – the key cellular processes of angiogenesis.[1] The nicotinic acid analogs discussed herein act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.

Conclusion and Future Directions

Nicotinic acid and its derivatives have emerged as a promising class of compounds for the development of novel anti-cancer therapies. Their demonstrated ability to inhibit VEGFR-2 and exert cytotoxic effects on a range of cancer cell lines underscores their potential as anti-angiogenic agents. The structure-activity relationship (SAR) studies, which are ongoing in many research groups, will be crucial in optimizing the potency and selectivity of these compounds.[16][17][18][19] Future work will likely focus on enhancing their drug-like properties, evaluating their efficacy in in vivo models, and exploring their potential in combination with other cancer therapies. The versatility of the nicotinic acid scaffold, combined with the critical role of VEGFR-2 in tumor progression, ensures that this will remain a vibrant and fruitful area of cancer research.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 10. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Methyl 4-bromo-6-chloronicotinate: A Core Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-6-chloronicotinate is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl ester at the 3-position, provides a versatile scaffold for the synthesis of complex, biologically active molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making this intermediate particularly valuable in the construction of diverse chemical libraries for drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a drug intermediate, with a focus on its role in the development of targeted therapies such as kinase and B-cell lymphoma 2 (Bcl-2) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to assist researchers in leveraging this versatile molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from more readily available precursors. One common method involves the halogenation of a corresponding hydroxynicotinate.

Experimental Protocol: Synthesis from a Hydroxy Precursor

This protocol details a representative synthesis of a 4-bromo-6-methylnicotinate from its 4-hydroxy analogue. The same principle can be applied to the 6-chloro analogue.

Materials:

-

Methyl 4-hydroxy-6-methylnicotinate

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Petroleum Ether (PE)

-

Ethyl Acetate (B1210297) (EA)

Procedure:

-

To a solution of Methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in DCM, add POBr₃ (1.5 eq) in portions at 0°C.

-

Stir the solution at 35°C until the starting material is completely consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Cool the residue to 0°C and cautiously add ethanol followed by saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with an appropriate organic solvent three times.

-

Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography using a PE/EA eluent to yield the final product.

Key Reactions and Applications in Drug Synthesis

The strategic placement of two different halogen atoms on the pyridine ring of this compound allows for a range of selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective functionalization at the 4-position.[1] This section details the most important transformations and their application in the synthesis of targeted therapeutics.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[1]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids. This reaction is pivotal in the synthesis of numerous kinase inhibitors, where the introduced aryl moiety often interacts with the hinge region of the kinase ATP-binding site.

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane (B91453) and water (4:1), add potassium carbonate (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DME/H₂O | 85 | 16 | 78 |

Note: This data is representative and compiled from typical Suzuki-Miyaura reaction conditions for similar substrates.

The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, a common structural motif in many kinase inhibitors, including the FGFR inhibitor Futibatinib (TAS-120).

Caption: Sonogashira Coupling of this compound.

Experimental Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (3.0 eq).

-

Degas the solution with argon for 20 minutes.

-

Add Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

-

Stir the reaction mixture at room temperature under an argon atmosphere for 16 hours.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 25 | 16 | 91 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos (2) | 5 | DIPEA | DMF | 60 | 10 | 88 |

| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | 10 | Et₃N | Toluene | 50 | 18 | 82 |

Note: This data is representative and compiled from typical Sonogashira reaction conditions for similar substrates.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is essential for introducing amine functionalities present in many drug molecules.

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

-

Place a mixture of this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (2.0 eq) in a reaction vessel.

-

Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq).

-

Evacuate and backfill the vessel with argon.

-

Add anhydrous toluene.

-

Heat the reaction mixture to 110°C for 18 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Application in the Synthesis of Targeted Therapeutics

FGFR Inhibitors: The Case of Futibatinib (TAS-120)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2] Dysregulation of FGFR signaling is implicated in various cancers. Futibatinib (TAS-120) is a potent and irreversible inhibitor of FGFR1-4. The synthesis of Futibatinib and other FGFR inhibitors often involves the construction of a core structure where a substituted pyridine or pyrimidine (B1678525) is linked to other aromatic systems, a transformation for which this compound is an ideal starting point.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[1][3]

Bcl-2 Inhibitors: The Case of Venetoclax

B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is overexpressed in many hematological malignancies. Venetoclax is a highly selective Bcl-2 inhibitor that restores the natural process of programmed cell death (apoptosis). The complex heterocyclic core of Venetoclax and its analogues can be constructed using versatile building blocks like this compound.

Bcl-2 Apoptotic Signaling Pathway

In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are the effectors of mitochondrial outer membrane permeabilization and subsequent apoptosis. In cancer cells overexpressing Bcl-2, this balance is shifted towards survival. Venetoclax acts as a BH3 mimetic, binding to Bcl-2 and displacing BIM, thereby initiating the apoptotic cascade.

Caption: Simplified Bcl-2 Apoptotic Pathway and the inhibitory action of Venetoclax.

Conclusion

This compound is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its utility is primarily derived from its amenability to selective palladium-catalyzed cross-coupling reactions, which allow for the controlled and diverse functionalization of the pyridine scaffold. This adaptability has made it a key component in the development of targeted therapies, particularly in oncology. The experimental protocols and data presented in this guide underscore the versatility of this compound and provide a foundation for its further application in drug discovery and development. As the demand for novel, highly specific therapeutics continues to grow, the importance of such versatile chemical building blocks in medicinal chemistry is set to increase.

References

Spectroscopic and Synthetic Profile of Methyl 4-bromo-6-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 4-bromo-6-chloronicotinate (CAS No. 1256790-93-8), a halogenated pyridine (B92270) derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.

Additionally, a detailed, plausible experimental protocol for the synthesis and spectroscopic characterization of this compound is provided, adapted from general methods for the synthesis of substituted methyl nicotinates.

Core Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering a reliable reference for its identification and characterization.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | Singlet | 1H | H-2 (Aromatic) |

| ~7.80 | Singlet | 1H | H-5 (Aromatic) |

| ~3.95 | Singlet | 3H | -OCH₃ (Ester) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Ester) |

| ~155 | C-6 (Aromatic) |

| ~152 | C-2 (Aromatic) |

| ~142 | C-4 (Aromatic) |

| ~128 | C-5 (Aromatic) |

| ~125 | C-3 (Aromatic) |

| ~53 | -OCH₃ (Ester) |

| Solvent: CDCl₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2950 | Medium | C-H stretch (aromatic and methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-Cl stretch |

| ~600-500 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 251/249/247 | High | [M]⁺ (Molecular ion peak, isotopic pattern for Br and Cl) |

| 220/218/216 | Medium | [M - OCH₃]⁺ |

| 192/190/188 | Medium | [M - COOCH₃]⁺ |

| 141/139 | Low | [M - Br - OCH₃]⁺ |

Experimental Protocols

The following sections detail a plausible methodology for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from 4-hydroxy-6-chloronicotinic acid.

Step 1: Esterification of 4-hydroxy-6-chloronicotinic acid

To a solution of 4-hydroxy-6-chloronicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 4-hydroxy-6-chloronicotinate.

Step 2: Bromination of Methyl 4-hydroxy-6-chloronicotinate

Phosphorus(V) oxybromide (POBr₃) is added portion-wise to a solution of methyl 4-hydroxy-6-chloronicotinate in a suitable solvent like acetonitrile (B52724) at 0°C. The reaction mixture is then warmed to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed.

Infrared (IR) Spectroscopy The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Mass spectral data is to be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or by gas chromatography. The ionization energy would be set to 70 eV, and the mass spectrum recorded over a suitable mass-to-charge (m/z) range.

Visualizations

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Elucidation.

Forging the Keys to Cellular Control: An In-depth Technical Guide to the Synthesis of Kinase Inhibitors

Aimed at the forefront of drug discovery, this comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of kinase inhibitors, focusing on the essential starting materials and core structural scaffolds that form the backbone of modern targeted therapies. Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of drug targets. The development of small molecule inhibitors that can modulate their activity has revolutionized the treatment of numerous diseases, most notably cancer. This document delves into the practical synthesis of these vital compounds, offering structured data, detailed experimental protocols, and visual guides to the underlying molecular pathways and laboratory workflows.

At the heart of many successful kinase inhibitors lie "privileged scaffolds" – core molecular frameworks that are pre-validated to bind to the ATP-binding site of kinases. This guide focuses on four of the most prominent and versatile scaffolds: pyrimidine (B1678525), quinazoline, pyrazole (B372694), and indole (B1671886). For each, we will explore common starting materials and synthetic routes, supported by quantitative data and step-by-step experimental procedures.

The General Blueprint: A Workflow for Kinase Inhibitor Synthesis

The journey from a conceptual kinase inhibitor to a purified compound ready for biological evaluation typically follows a structured workflow. This process begins with the selection and synthesis of a core scaffold, followed by the strategic addition of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Purification and characterization are critical steps to ensure the identity and purity of the final compound before it proceeds to biological screening.

Privileged Scaffolds in Kinase Inhibitor Synthesis

The following sections provide a detailed look at the synthesis of kinase inhibitors based on four key privileged scaffolds.

The Pyrimidine Core: A Versatile Hinge-Binder

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, largely due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1] The 2,4-diaminopyrimidine (B92962) and related motifs are particularly prevalent in a multitude of approved and investigational kinase inhibitors.[2][3]

Table 1: Synthesis and Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |

| 4,6-difluoro-N-methylpyrimidin-2-amine, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | Nucleophilic Aromatic Substitution (SNAr) | Aurora A | 52.2 | Not Reported | [4] |

| 2,4,5-trichloropyrimidine, Phenylenediamine | Nucleophilic Aromatic Substitution (SNAr) | FAK | 130 (A549 cells) | Not Reported | [5] |

| 2,4,5-trichloropyrimidine, Substituted anilines | Nucleophilic Aromatic Substitution (SNAr) | CDK7 | 7.21 | Not Reported | [6] |

This protocol outlines a two-step nucleophilic aromatic substitution (SNAr) followed by deprotection and amide coupling.

Step 1: Synthesis of Intermediate 1 - Monosubstitution at C4

-

To a solution of 4,6-difluoro-N-methylpyrimidin-2-amine (1.0 eq) in 1-pentanol, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and triethylamine (B128534) (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 - Disubstitution at C6

-

Dissolve Intermediate 1 (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

-

Add 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (0.1 eq), and triethylamine (2.0 eq).

-

Heat the reaction mixture and stir (optimal temperature and time may require adjustment).

-

After completion (monitored by TLC), cool the mixture and quench with brine.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Filter and concentrate the solution to yield crude Intermediate 2.

-

Purify by flash column chromatography.

Step 3: Synthesis of Final Kinase Inhibitor - Amide Coupling

-

Dissolve Intermediate 2 (1.0 eq) in a 2:1 mixture of dichloromethane (B109758) (DCM) and methanol.

-

Add 2N hydrochloric acid in ether (5.0 eq) and stir at room temperature for 4 hours to remove the Boc protecting group.

-

Concentrate the mixture in vacuo to obtain the crude amine salt.

-

Dissolve the amine salt in a 1:3 mixture of dimethylformamide (DMF) and DCM.

-

Add triethylamine (6.0 eq), the desired substituted benzoic acid (e.g., 4-chloro-2-fluorobenzoic acid) (1.2 eq), and propanephosphonic acid anhydride (B1165640) (T3P) (1.5 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with brine and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography.

The Quinazoline Core: A Scaffold for EGFR Inhibitors

The 4-anilinoquinazoline (B1210976) scaffold is a hallmark of many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including the approved drugs Gefitinib and Erlotinib.[7][8] The synthesis of this core often involves the construction of the quinazolinone ring followed by chlorination and subsequent nucleophilic substitution with a substituted aniline.

Table 2: Synthesis and Activity of Representative Quinazoline-Based Kinase Inhibitors

| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |

| 3,4-dihydroxy benzoic acid, 3-ethynylaniline (B136080) | O-alkylation, Nitration, Reduction, Cyclization, Chlorination, SNAr | EGFR | Not Reported | 44 | [8] |

| Methyl 3-hydroxy-4-methoxybenzoate, 3-chloro-4-fluoroaniline | Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination | EGFR | Not Reported | 37.4 | [9] |

| 6,7-dimethoxy quinazolin-4-one, 3-chloro-4-fluoroaniline | Demethylation, Chlorination, SNAr, Etherification | EGFR | Not Reported | Not Reported | [7] |

This protocol describes a multi-step synthesis of Erlotinib starting from 3,4-dihydroxy benzoic acid.

Step 1: O-Alkylation and Esterification

-

To a solution of 3,4-dihydroxy benzoic acid in DMF, add potassium carbonate and 1-chloro-2-methoxyethane.

-

Heat the mixture to afford 3,4-bis(2-methoxyethoxy)benzoic acid.

-

Esterify the carboxylic acid in acidic ethanol (B145695) to yield ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Step 2: Nitration

-

Nitrate the ethyl benzoate (B1203000) derivative using a mixture of nitric acid and acetic acid at 0-5 °C to introduce a nitro group at the 6-position.

Step 3: Reduction

-

Reduce the nitro group to an amine using a reducing agent such as ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst.

Step 4: Quinazolinone Ring Formation

-

Cyclize the resulting amino ester by heating with formamide (B127407) and ammonium formate at approximately 160 °C to form the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Step 5: Chlorination

-

Chlorinate the quinazolinone at the 4-position using a chlorinating agent like oxalyl chloride or thionyl chloride to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Step 6: Nucleophilic Aromatic Substitution

-

React the 4-chloroquinazoline (B184009) derivative with 3-ethynylaniline in a suitable solvent such as isopropanol, often under acidic conditions, to afford Erlotinib.

-

The final product can be precipitated by cooling and pouring the reaction mixture into ice water, followed by filtration and washing.

The Pyrazole Core: A Versatile Building Block

The pyrazole scaffold is another privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors.[1] A common and powerful method for the synthesis of pyrazole-based inhibitors is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl groups.[3]

Table 3: Synthesis and Activity of Representative Pyrazole-Based Kinase Inhibitors

| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |

| 1-benzyl-4-bromo-1H-pyrazole, Aryl/heteroaryl boronic acids | Suzuki-Miyaura Cross-Coupling | Various (e.g., AKT) | Varies with derivative | Varies with derivative | [1] |

| 4-bromo-3,5-dinitro-1H-pyrazole, Aryl/heteroaryl boronic acids | Suzuki-Miyaura Cross-Coupling, Iron-catalyzed reduction | Not specified | Not applicable | Varies with derivative | [10] |

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-benzyl-4-bromo-1H-pyrazole.

-

In a reaction vessel, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-aryl-1H-pyrazole derivative.

The Indole Core: A Scaffold from Nature and Synthesis

The indole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including kinase inhibition.[11] The Fischer indole synthesis is a classic and versatile method for constructing the indole core from an arylhydrazine and an aldehyde or ketone under acidic conditions.[12]

Table 4: Synthesis and Activity of Representative Indole-Based Kinase Inhibitors

| Starting Material(s) | Key Reaction(s) | Target Kinase(s) | IC50 (nM) | Overall Yield (%) | Reference(s) |

| Phenylhydrazine (B124118), Pyruvic acid | Fischer Indole Synthesis | Not specified | Not applicable | Varies with conditions | |

| 2-methylindole | Electrocyclization, Nitrene insertion | Not specified (Staurosporine aglycon) | Not applicable | 28-36 |

This protocol outlines the general steps for the Fischer indole synthesis.

-

Formation of the Phenylhydrazone:

-

In a suitable solvent such as acetic acid or ethanol, combine the selected phenylhydrazine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq).

-

Heat the mixture to facilitate the condensation reaction and formation of the phenylhydrazone. In many cases, the phenylhydrazone can be used in the next step without isolation.

-

-

Indolization:

-

To the phenylhydrazone (or the reaction mixture from the previous step), add an acid catalyst. This can be a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid, or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride or boron trifluoride).

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 200 °C, depending on the substrates and catalyst used.

-

The reaction involves a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and neutralize the acid carefully, often by pouring it onto ice and adding a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude indole derivative by recrystallization or column chromatography.

-

Targeting Cellular Signaling: The EGFR Pathway

Many of the kinase inhibitors synthesized using the scaffolds described above, particularly the 4-anilinoquinazolines, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.

This technical guide provides a foundational understanding of the synthesis of key kinase inhibitor scaffolds. The provided protocols serve as a starting point for researchers, who will need to adapt and optimize these methods for their specific target molecules. The continued exploration of novel synthetic routes and the diversification of these privileged scaffolds will undoubtedly lead to the discovery of the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for Methyl 4-bromo-6-chloronicotinate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-6-chloronicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated pyridine (B92270) core, featuring a bromine atom at the 4-position and a chlorine atom at the 6-position, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, serves as a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C4-position. This regioselectivity is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. The resulting 4-aryl-6-chloronicotinate derivatives are valuable intermediates in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.

Principle of Selectivity

In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This difference in bond strength and polarizability allows for the selective coupling at the more reactive C4-Br position of this compound, while leaving the C6-Cl bond intact for potential subsequent transformations. By carefully controlling the reaction conditions, high yields of the desired mono-arylated product can be achieved.

Quantitative Data Summary

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are illustrative of typical outcomes and may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | Methyl 4-phenyl-6-chloronicotinate | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-6-chloronicotinate | 90-98% |

| 3 | 3-Tolylboronic acid | Methyl 4-(3-tolyl)-6-chloronicotinate | 88-96% |

| 4 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-6-chloronicotinate | 82-92% |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)-6-chloronicotinate | 75-85% |

| 6 | 2-Thienylboronic acid | Methyl 4-(thiophen-2-yl)-6-chloronicotinate | 70-80% |

| 7 | 1-Naphthylboronic acid | Methyl 4-(naphthalen-1-yl)-6-chloronicotinate | 65-75% |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the selective Suzuki-Miyaura coupling at the C4-position. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-